6,7-dimethyl-3H-imidazo[4,5-c]pyridine
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Overview
Description
“6,7-dimethyl-3H-imidazo[4,5-c]pyridine” is a derivative of imidazopyridine, a heterocyclic compound that plays a crucial role in numerous disease conditions . The imidazopyridines are known for their wide range of biological activities, including acting as GABA A receptor agonists, proton pump inhibitors, aromatase inhibitors, and NSAIDs .
Synthesis Analysis
The synthesis of imidazopyridines often starts with the derivatives of 2,3-diaminopyridine, which are usually produced from commercially available 2-chloro-3-nitropyridine or 2-fluoro-3-nitropyridine . The first stage involves nucleophilic substitution of the halogen in the pyridine ring activated by the nitro group. Reduction of the nitro group leads to the required derivative of 2,3-diaminopyridine .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazopyridines have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .Physical and Chemical Properties Analysis
Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
Imidazo[1,2-a]pyridine Scaffold as Therapeutic Agents
Imidazo[1,2-a]pyridine, a similar bicyclic heterocyclic ring, is recognized as a "drug prejudice" scaffold due to its wide range of applications in medicinal chemistry. This includes potential uses as anticancer, antimycobacterial, antileishmanial, anticonvulsant, antimicrobial, antiviral, antidiabetic agents, and proton pump inhibitors. The scaffold is present in various marketed preparations and has been modified structurally to develop novel therapeutic agents (A. Deep et al., 2016).
Synthesis for Enhanced Biological Activity
The synthesis of imidazo[1,2-a]pyridines, using inexpensive catalysts and mild conditions, is crucial in pharmaceutical applications. Recent efforts in developing new methods for synthesizing these compounds involve readily available substrates and catalysts, aiming to enhance biological activity (Chitrakar Ravi & S. Adimurthy, 2017).
Pharmacological Properties
Imidazo[1,2-a]pyridine has gained interest in medicinal chemistry due to its pharmacological properties. This paper discusses the recent progress in understanding the pharmacological aspects of this scaffold, focusing on enzyme inhibitors, receptor ligands, and anti-infectious agents (C. Enguehard-Gueiffier & A. Gueiffier, 2007).
Imaging Agents in Alzheimer’s Disease
Fluorinated imidazo[1,2-a]pyridine derivatives have been synthesized and evaluated for their binding affinity to amyloid plaques, suggesting potential use as imaging agents in Alzheimer's disease (F. Zeng et al., 2006).
New Antituberculosis Agents
Imidazo[1,2-a]pyridine carboxamides have shown promising in vitro activity against drug-susceptible and multidrug-resistant Mycobacterium tuberculosis strains. This opens new directions for developing antitubercular agents (Zhaoyang Wu et al., 2016).
Photodynamic Therapy Agent for Tumor Cells
A fluorescent imidazo[1,5-a]pyridinium salt, with water solubility and fluorescence emission, has been identified as a potential photodynamic therapy agent against tumor cells. This salt causes cell death under UVA-LED irradiation due to mitochondrial damage (Fumitoshi Yagishita et al., 2019).
Anti-Tuberculosis Activity Against Drug-Resistant Strains
Compounds synthesized from imidazo[1,2-a]pyridine-3-carboxamides demonstrate potent activity against multi- and extensive drug-resistant tuberculosis strains, offering a new class of anti-TB agents (Garrett C. Moraski et al., 2011).
Fluorescent Probes for Cell Membrane Studies
Imidazo[1,5-a]pyridine-based fluorophores, due to their photophysical properties, are suitable as cell membrane probes. Their interaction with liposomes as an artificial membrane model has been successfully tested, encouraging further investigations in this field (G. Renno et al., 2022).
N-Heterocyclic Carbenes
The imidazo[1,5-a]pyridine skeleton serves as a versatile platform for generating new types of stable N-heterocyclic carbenes, with potential applications in various chemical processes (M. Alcarazo et al., 2005).
Akt Kinase Antagonist Activity
Imidazo[4,5-c]pyridine analogs have been identified as antagonists of Akt kinase, a key target in cancer and arthritis treatments (B. Lippa, 2007).
Mechanism of Action
Target of Action
It’s structurally similar to 2-ethyl-5,7-dimethyl-3h-imidazo[4,5-b]pyridine, which is a nonpeptidic angiotensin ii receptor antagonist . Therefore, it’s plausible that 6,7-dimethyl-3H-imidazo[4,5-c]pyridine may also interact with similar receptors or pathways.
Mode of Action
Imidazopyridines are known to influence many cellular pathways necessary for the proper functioning of cells . The interaction of this compound with its targets could lead to changes in these pathways, affecting cellular functions.
Biochemical Pathways
Imidazopyridines, the class of compounds to which this compound belongs, have the ability to influence many cellular pathways . These include pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, and enzymes involved in carbohydrate metabolism . The downstream effects of these pathway alterations would depend on the specific targets and interactions of this compound.
Result of Action
Given its structural similarity to other imidazopyridines, it may have similar effects, such as influencing cellular pathways and potentially exhibiting therapeutic effects .
Future Directions
Imidazole has become an important synthon in the development of new drugs . The derivatives of imidazo show different biological activities and are used in a variety of everyday applications . Therefore, the future directions of “6,7-dimethyl-3H-imidazo[4,5-c]pyridine” could potentially be in the development of new drugs for various diseases .
Properties
IUPAC Name |
6,7-dimethyl-3H-imidazo[4,5-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-5-6(2)9-3-7-8(5)11-4-10-7/h3-4H,1-2H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSXDEPGNEWTCRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CN=C1C)NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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